

Dihydropinosylvin: A Technical Guide to its Physicochemical Properties and Research Applications

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Compound of Interest

Compound Name: Dihydropinosylvin

Cat. No.: B175631

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropinosylvin, a naturally occurring stilbenoid, has garnered significant attention in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physicochemical properties of **dihydropinosylvin**, alongside detailed experimental protocols and an exploration of its mechanisms of action, making it a valuable resource for researchers in drug discovery and development.

Physicochemical Properties of Dihydropinosylvin

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of **dihydropinosylvin** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-(2-phenylethyl)benzene-1,3-diol	[1]
Synonyms	5-(2-phenylethyl)resorcinol, 3,5-Dihydroxybibenzyl	[1]
CAS Number	14531-52-3	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1]
Appearance	White to off-white solid/oil	[2][3]
Melting Point	56.4 °C	[4]
Boiling Point	167-169 °C at 1 Torr	[2][5]
pKa (predicted)	9.48 ± 0.10	[2][6]
LogP (XLogP3-AA)	3.4	[6]
Solubility	- DMSO: 100 mg/mL (466.72 mM) - Soluble in solvent mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL) - Soluble in a mixture of 10% DMSO and 90% Corn Oil (≥ 2.5 mg/mL) - While a specific value for water solubility is not readily available, its LogP value suggests it is sparingly soluble in water.	[1]

Research Applications and Biological Activities

Dihydropinosylvlin has been reported to possess a range of biological activities, making it a promising candidate for further investigation in various therapeutic areas. Its primary reported activities include:

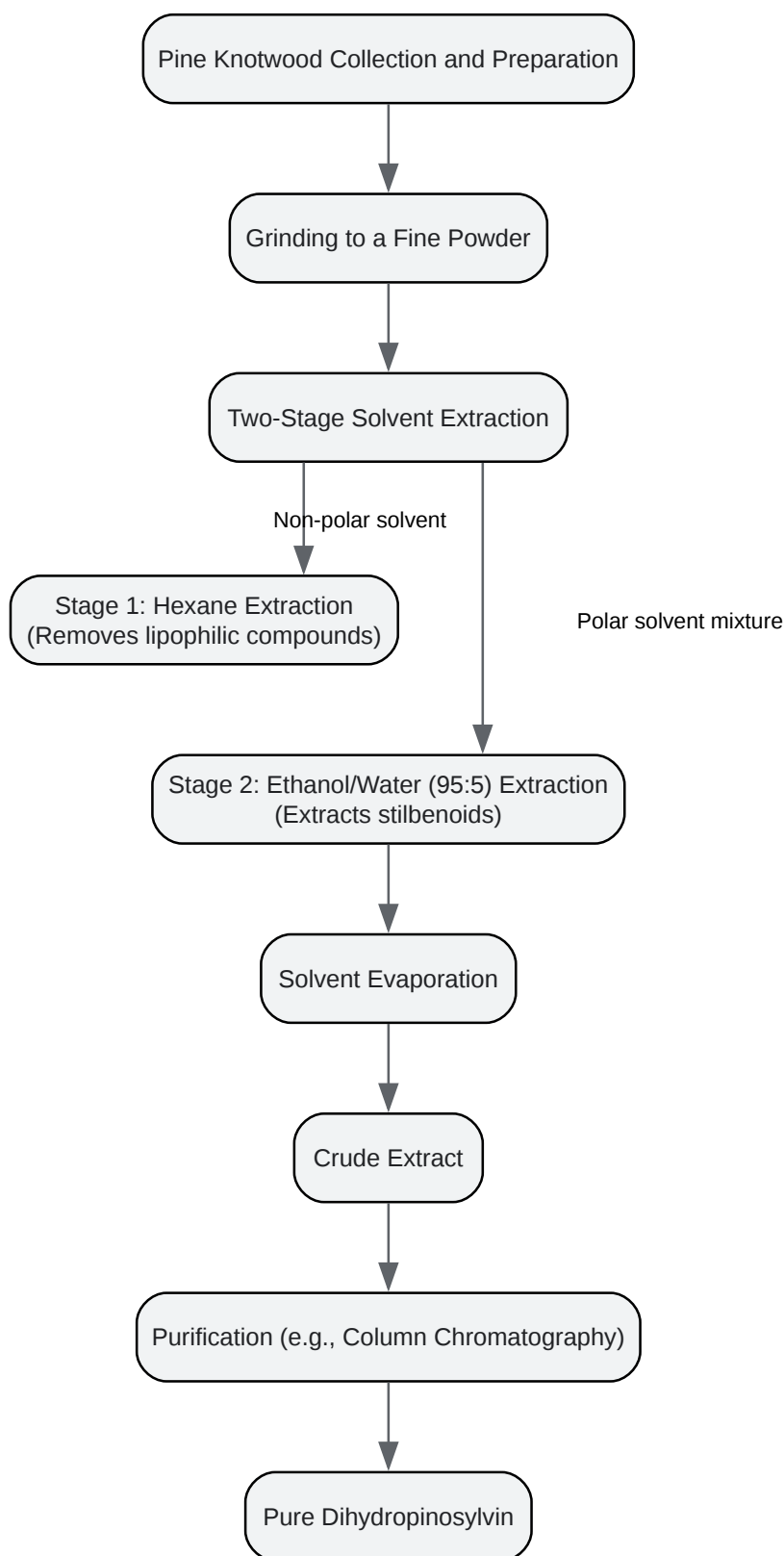
- **Tyrosinase Inhibition:** **Dihydropinosylvin** acts as an inhibitor of tyrosinase, a key enzyme in melanin synthesis, suggesting its potential application in cosmetics and treatments for hyperpigmentation disorders.^[1]
- **Antioxidant Activity:** It exhibits significant antioxidant properties, likely contributing to its other biological effects by scavenging free radicals and reducing oxidative stress.
- **Anti-inflammatory Effects:** **Dihydropinosylvin** has demonstrated anti-inflammatory activity, which is believed to be mediated through the modulation of key signaling pathways.
- **Potential Anti-tumor and Cardiovascular Protective Effects:** Preliminary research suggests that **dihydropinosylvin** may have anti-tumor and cardioprotective properties, although these areas require more extensive investigation.^[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, synthesis, and biological evaluation of **dihydropinosylvin**.

Extraction of Dihydropinosylvin from *Pinus sylvestris*

The following protocol is a general method for the extraction of stilbenoids, including **dihydropinosylvin**, from the knotwood of Scots pine (*Pinus sylvestris*).



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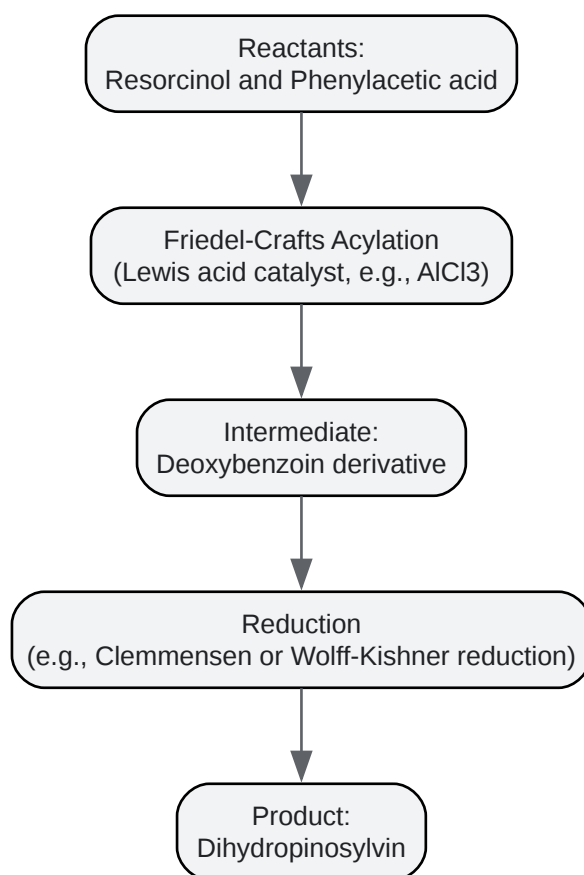
Extraction Workflow for Dihydropinosylvin.

Methodology:

- **Material Preparation:** Collect knotwood from *Pinus sylvestris*. Clean the wood and grind it into a fine powder to increase the surface area for extraction.^[6]
- **Two-Stage Extraction:**
 - **Stage 1 (Defatting):** Extract the powdered wood with a non-polar solvent like hexane at an elevated temperature (e.g., 90°C) and pressure (e.g., 13.8 MPa) to remove lipophilic compounds. This can be performed using an Accelerated Solvent Extractor (ASE).^[6]
 - **Stage 2 (Stilbenoid Extraction):** After drying the defatted wood powder, extract it with a polar solvent mixture, such as 95:5 ethanol:water, at a higher temperature (e.g., 100°C) and pressure (e.g., 13.8 MPa).^[6]
- **Solvent Removal:** Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Purification:** Purify the crude extract using techniques like column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient to isolate pure **dihydropinosylvin**.

Chemical Synthesis of Dihydropinosylvin

While a detailed step-by-step protocol is not readily available in the literature, a plausible synthetic route can be inferred from its structure, likely involving a Friedel-Crafts acylation followed by a reduction.



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Plausible Synthesis Workflow for Dihydropinosylvin.

Proposed Methodology:

- **Friedel-Crafts Acylation:** React resorcinol with phenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a deoxybenzoin intermediate.
- **Reduction:** Reduce the carbonyl group of the deoxybenzoin intermediate to a methylene group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
- **Purification:** The final product, **dihydropinosylvin**, would then be purified from the reaction mixture using standard techniques such as crystallization or chromatography.

Biological Activity Assays

This assay determines the ability of **dihydropinosylvin** to inhibit the enzyme tyrosinase.

Materials:

- Mushroom tyrosinase
- L-tyrosine (substrate)
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- **Dihydropinosylvin** (test compound)
- Kojic acid (positive control)
- 96-well microplate
- Microplate reader

Protocol:

- Prepare solutions of mushroom tyrosinase, L-tyrosine, **dihydropinosylvin** (at various concentrations), and kojic acid in the phosphate buffer.
- In a 96-well plate, add the tyrosinase solution to wells containing either the buffer (for control), **dihydropinosylvin**, or kojic acid.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
- Initiate the enzymatic reaction by adding the L-tyrosine solution to all wells.
- Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 490 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-tyrosine results in an increase in absorbance.
- Calculate the percentage of tyrosinase inhibition for each concentration of **dihydropinosylvin** using the following formula: % Inhibition = $\frac{[\text{Abs_control} - \text{Abs_sample}]}{\text{Abs_control}} \times 100$

These assays measure the free radical scavenging capacity of **dihydropinosylvin**.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

- DPPH solution in methanol
- **Dihydropinosylvin** (test compound)
- Ascorbic acid or Trolox (positive control)
- Methanol
- 96-well microplate
- Microplate reader

Protocol:

- Prepare a stock solution of DPPH in methanol.
- Prepare serial dilutions of **dihydropinosylvin** and the positive control in methanol.
- In a 96-well plate, add the DPPH solution to wells containing either methanol (for control), **dihydropinosylvin**, or the positive control.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.
- Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

- ABTS solution

- Potassium persulfate
- **Dihydropinosylvin** (test compound)
- Trolox (positive control)
- Ethanol or phosphate buffer
- 96-well microplate
- Microplate reader

Protocol:

- Prepare the ABTS radical cation (ABTS^{•+}) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
- Dilute the ABTS^{•+} solution with ethanol or buffer to obtain a specific absorbance at a wavelength of approximately 734 nm.
- Prepare serial dilutions of **dihydropinosylvin** and the positive control.
- In a 96-well plate, add the diluted ABTS^{•+} solution to wells containing either the solvent (for control), **dihydropinosylvin**, or the positive control.
- Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
- Measure the absorbance at approximately 734 nm.
- Calculate the percentage of ABTS radical scavenging activity.

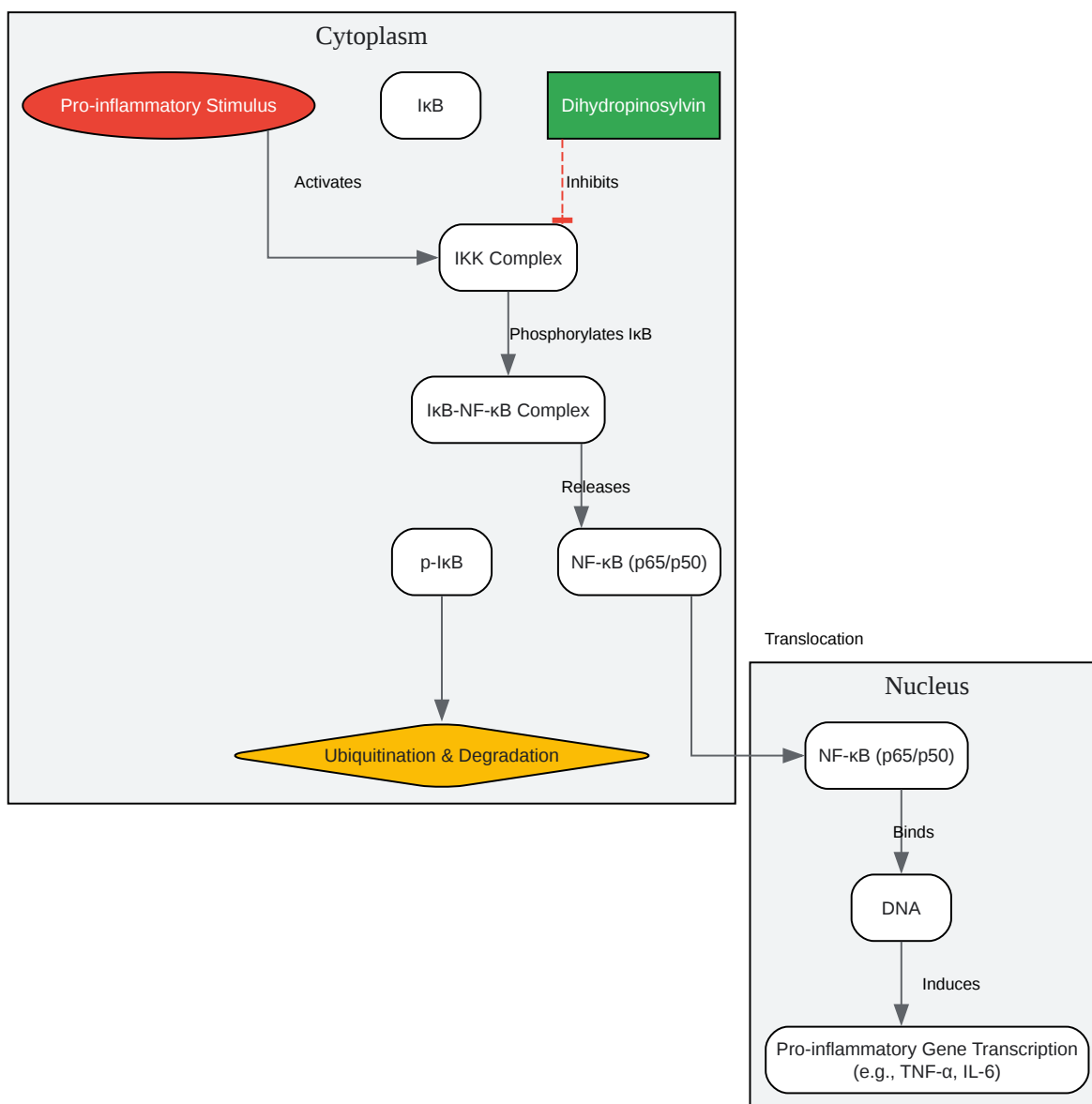
Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of **dihydropinosylvin** are believed to be mediated through the inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF- κ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and subsequent degradation. This allows the NF- κ B dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Dihydropinosylvin is thought to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation of I κ B and the subsequent nuclear translocation of the p65 subunit.



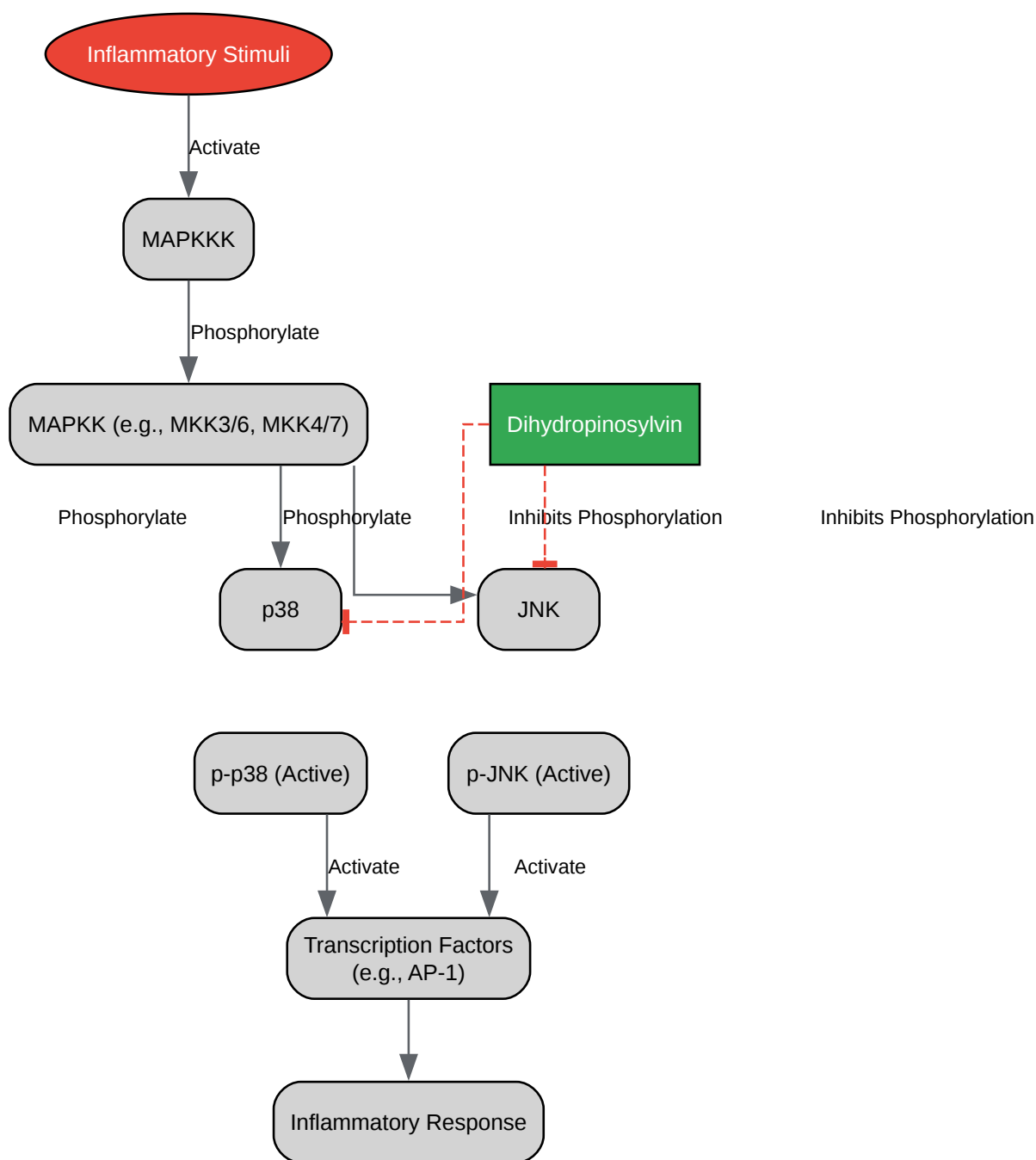
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Inhibition of the NF- κ B Pathway by Dihydropinosylvin.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key components of the MAPK pathway include p38 and c-Jun N-terminal kinase (JNK).

Dihydropinosylvin may suppress inflammation by inhibiting the phosphorylation, and thus the activation, of p38 and JNK, thereby preventing the downstream inflammatory response.



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Inhibition of the MAPK Pathway by Dihydropinosylvin.

Conclusion

Dihydropinosylvin is a promising natural compound with a range of beneficial biological activities, supported by its distinct physicochemical properties. This technical guide provides a

solid foundation for researchers interested in exploring its therapeutic potential. The detailed experimental protocols and insights into its mechanism of action via the NF- κ B and MAPK signaling pathways offer a starting point for further investigation and development of **dihydropinosylvin**-based therapeutics. Future research should focus on elucidating its precise molecular targets, optimizing its delivery, and conducting comprehensive preclinical and clinical studies to validate its efficacy and safety.

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